molecular formula C28H32ClN7O B13489653 6-chloro-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-{6-methyl-5-[(1-methylazetidin-3-yl)amino]pyridin-2-yl}quinoline-4-carboxamide

6-chloro-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-{6-methyl-5-[(1-methylazetidin-3-yl)amino]pyridin-2-yl}quinoline-4-carboxamide

Cat. No.: B13489653
M. Wt: 518.1 g/mol
InChI Key: GYCCIEWETQNUJP-UHFFFAOYSA-N
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Description

6-chloro-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-{6-methyl-5-[(1-methylazetidin-3-yl)amino]pyridin-2-yl}quinoline-4-carboxamide is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-{6-methyl-5-[(1-methylazetidin-3-yl)amino]pyridin-2-yl}quinoline-4-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the quinoline core, followed by the introduction of the pyrazole and pyridine moieties. The final steps involve the chlorination and carboxamide formation under controlled conditions. Specific reagents and catalysts are used at each step to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-{6-methyl-5-[(1-methylazetidin-3-yl)amino]pyridin-2-yl}quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.

    Substitution: Halogen atoms, such as chlorine, can be replaced with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could produce a variety of substituted quinoline compounds.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.

    Medicine: It could be investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways.

    Industry: Its properties might make it useful in the development of new materials with specific characteristics.

Mechanism of Action

The mechanism of action of 6-chloro-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-{6-methyl-5-[(1-methylazetidin-3-yl)amino]pyridin-2-yl}quinoline-4-carboxamide involves its interaction with specific molecular targets. This could include binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-{6-methyl-5-[(1-methylazetidin-3-yl)amino]pyridin-2-yl}quinoline-4-carboxamide stands out due to its complex structure, which combines multiple functional groups in a single molecule

Properties

Molecular Formula

C28H32ClN7O

Molecular Weight

518.1 g/mol

IUPAC Name

6-chloro-N-[(1-ethyl-5-methylpyrazol-4-yl)methyl]-N-methyl-2-[6-methyl-5-[(1-methylazetidin-3-yl)amino]pyridin-2-yl]quinoline-4-carboxamide

InChI

InChI=1S/C28H32ClN7O/c1-6-36-18(3)19(13-30-36)14-35(5)28(37)23-12-27(33-25-8-7-20(29)11-22(23)25)26-10-9-24(17(2)31-26)32-21-15-34(4)16-21/h7-13,21,32H,6,14-16H2,1-5H3

InChI Key

GYCCIEWETQNUJP-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)CN(C)C(=O)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=NC(=C(C=C4)NC5CN(C5)C)C)C

Origin of Product

United States

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